pyrrolo[1,2-a]quinoxalin-4(5H)-one

Catalog No.
S779106
CAS No.
6025-68-9
M.F
C11H8N2O
M. Wt
184.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
pyrrolo[1,2-a]quinoxalin-4(5H)-one

CAS Number

6025-68-9

Product Name

pyrrolo[1,2-a]quinoxalin-4(5H)-one

IUPAC Name

5H-pyrrolo[1,2-a]quinoxalin-4-one

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

InChI

InChI=1S/C11H8N2O/c14-11-10-6-3-7-13(10)9-5-2-1-4-8(9)12-11/h1-7H,(H,12,14)

InChI Key

LINHQLFBBDHSEJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=CC=CN23

Synthesis and Characterization:

Pyrrolo[1,2-a]quinoxalin-4(5H)-one, also known as 4(5H)-pyrrolo[1,2-a]quinoxalinone, is a heterocyclic compound with the chemical formula C₁₁H₈N₂O. Its synthesis has been reported in several scientific publications, often involving the condensation of various starting materials like o-phenylenediamine, maleic anhydride, and various substituted pyrroles. [, ]

Potential Biological Activities:

Several studies have investigated the potential biological activities of pyrrolo[1,2-a]quinoxalin-4(5H)-one and its derivatives. These studies suggest various potential applications, including:

  • Antimicrobial activity: Some studies have shown that pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives exhibit antibacterial and antifungal properties. [, ]
  • Antioxidant activity: Research suggests that some derivatives of this compound possess antioxidant properties, potentially offering protection against oxidative stress-related diseases. []
  • Kinase inhibition: Certain studies have explored the potential of pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives as kinase inhibitors, which could be relevant in cancer research. []

Pyrrolo[1,2-a]quinoxalin-4(5H)-one is a heterocyclic compound characterized by its unique bicyclic structure, which includes a pyrrole and a quinoxaline moiety. Its molecular formula is C₁₁H₈N₂O, and it features a nitrogen-containing ring system that contributes to its diverse biological activities. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.

, including:

  • Dehydrogenation Reactions: The conversion of precursors like o-phenylenediamine and dialkyl acetylenedicarboxylates can yield pyrrolo[1,2-a]quinoxalin-4(5H)-one through one-pot synthesis methods .
  • Oxidative Coupling: This method involves the coupling of methyl arenes with 1-(2-aminophenyl) pyrroles, facilitated by iron catalysts to synthesize derivatives of pyrrolo[1,2-a]quinoxaline .
  • Three-Component Reactions: These reactions involve 1-substituted benzimidazoles reacting with ethyl bromoacetate and electron-deficient alkynes, leading to the formation of various pyrrolo[1,2-a]quinoxalin-4(5H)-ones .

Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives have shown significant biological activity, particularly as inhibitors of Bruton's tyrosine kinase (BTK), which is relevant in the treatment of certain cancers and autoimmune diseases. Recent studies have highlighted their selective inhibition capabilities, making them promising candidates for drug development .

Several synthesis methods have been developed for pyrrolo[1,2-a]quinoxalin-4(5H)-one:

  • One-Pot Synthesis: Utilizing benzene-1,2-diamine with acetylenedicarboxylates and β-nitrostyrene allows for efficient production of the compound .
  • Iron-Catalyzed Synthesis: This method employs oxidative coupling techniques to form the compound from readily available starting materials .
  • Three-Component Reactions: Combining different reagents such as benzimidazoles and alkynes under specific conditions yields various derivatives .

Pyrrolo[1,2-a]quinoxalin-4(5H)-one has potential applications in:

  • Cancer Treatment: Its ability to inhibit BTK makes it suitable for developing therapies against malignancies such as leukemia and lymphoma .
  • Neurological Disorders: Some derivatives are being explored for their neuroprotective effects, potentially aiding in conditions like Alzheimer's disease.

Research on the interactions of pyrrolo[1,2-a]quinoxalin-4(5H)-one with biological targets has revealed its potential as a selective inhibitor. Studies indicate that it may interact favorably with kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in malignant cells . Further interaction studies are essential to fully understand its mechanism of action and optimize its therapeutic efficacy.

Pyrrolo[1,2-a]quinoxalin-4(5H)-one shares structural similarities with several other compounds but stands out due to its unique nitrogenous ring system and specific biological activities. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
QuinoxalineContains a quinoxaline structureLacks the pyrrole component
PyrroloquinolineSimilar bicyclic structureDifferent nitrogen arrangement
Indole DerivativesContains indole ringVaries in biological activity
BenzodiazepinesContains fused benzene and diazepine ringsPrimarily used for CNS effects

Pyrrolo[1,2-a]quinoxalin-4(5H)-one's distinct composition and pharmacological profile make it a unique entity among these compounds, particularly in its targeted therapeutic applications against specific diseases.

Pyrrolo[1,2-a]quinoxalin-4(5H)-one emerged as a structurally unique heterocyclic compound during mid-20th-century investigations into redox-active cofactors. Early interest in its biological relevance began with J. G. Hauge’s 1964 discovery of a novel redox cofactor in bacterial dehydrogenases, later identified as part of the quinoxaline-derived family. Subsequent work by Anthony and Zatman in the 1970s revealed its presence in alcohol dehydrogenase systems, though its full structural elucidation remained unresolved until 1979, when Salisbury and Duine isolated the compound from methanol dehydrogenase in methylotrophic bacteria.

Initial synthetic routes relied on multi-step processes involving Ullmann coupling reactions, which suffered from low yields (~5%) and required toxic catalysts like cuprous iodide. For example, early methods used 2-iodoaniline derivatives and 2-pyrrole carboxylates, followed by deprotection and cyclization under harsh conditions. These limitations hindered large-scale applications until the 21st century, when advances in green chemistry revitalized synthetic approaches.

Modern Synthetic Breakthroughs

Recent methodologies prioritize atom economy and catalytic efficiency. A landmark 2024 study demonstrated a visible light-mediated, catalyst-free synthesis using aryl cyclopropanes and quinoxalinones under mild acidic conditions, achieving gram-scale production with 78–92% yields. This photochemical approach avoids heavy metals and enables regioselective C–N bond formation, addressing historical challenges in controlling reaction specificity.

Electrochemical methods have further expanded synthetic accessibility. A 2024 protocol utilized oxidative dehydrogenative annulation of 1-(2-aminophenyl)pyrroles with ethers, achieving rapid cyclization at ambient temperatures. Additionally, radical-based strategies, such as the 2023 development of methyl radical additions to aryl isocyanides, provided access to mono- and bis-methylated derivatives critical for drug discovery.

Pyrrolo[1,2-a]quinoxalin-4(5H)-one represents a heterocyclic compound characterized by its unique bicyclic structure, which includes a pyrrole and a quinoxaline moiety fused together . The compound features a nitrogen-containing ring system that forms a tricyclic framework through the fusion of these two distinct heterocyclic components . This 6-6-5 fused tricyclic system consists of the quinoxaline ring (two fused six-membered rings) connected to a five-membered pyrrole ring [2].

The molecular formula C₁₁H₈N₂O confirms the presence of eleven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and one oxygen atom [3] [4]. The exact molecular weight is reported as 184.19-184.2 g/mol, with an exact mass of 184.064 g/mol [3] [4]. The compound is assigned the CAS number 6025-68-9 [3] [4].

The structural architecture demonstrates a unique bicyclic fusion pattern where the pyrrole ring is fused to the quinoxaline system at the 1,2-positions, creating the characteristic [1,2-a] designation [5] [6]. This fusion pattern is critical for the compound's biological activity and chemical properties, as it creates a rigid, planar structure that can interact effectively with biological targets .

The pyrrole component contributes to the electron-rich character of the molecule, while the quinoxaline portion provides additional aromatic stability and potential sites for substitution [7] [5]. The carbonyl group at the 4-position and the nitrogen at the 5-position complete the lactam functionality, which is essential for many of the compound's biological properties [7] [5].

Tautomeric Equilibria and Protonation States

The tautomeric behavior of pyrrolo[1,2-a]quinoxalin-4(5H)-one involves multiple equilibrium states that can significantly influence its chemical and biological properties [8]. The compound can exist in different tautomeric forms depending on the environmental conditions, particularly pH and solvent polarity [8].

The primary tautomeric equilibrium involves the lactam-lactim tautomerism at the 4-position, where the compound can exist as either the keto form (4-oxo) or the enol form (4-hydroxy) [8]. Electronic absorption spectra studies indicate that the compound exists predominantly in the keto tautomeric form under normal conditions [8]. The keto-hydrazone structure has been calculated to be more stable than the corresponding azo form based on HOMO calculations of bonding energies [8].

Protonation states of pyrrolo[1,2-a]quinoxalin-4(5H)-one are influenced by the multiple nitrogen atoms present in the structure [8]. The quinoxaline nitrogen atoms can act as proton acceptors, particularly under acidic conditions [8]. The compound shows different electronic absorption patterns in solvents of varying polarity, suggesting that protonation affects the overall electronic distribution [8].

In basic solvents, the compound can exist in azo-hydrazone tautomeric equilibrium, while in acetone, acetonitrile, and carbon tetrachloride, it exists mainly in the arylazo tautomeric form [8]. The acid dissociation constants in both ground and excited states (pK and pK*) correlate with the Hammett equation, indicating that the tautomeric forms are influenced by electronic effects [8].

Studies of electronic absorption spectra reveal that the compound shows characteristic intense absorption bands in the regions of 600-400 nm and 350-290 nm, which are typical of azo chromophores [8]. The minimal solvent-dependent shifts in electronic spectra suggest that the compound exists predominantly in one tautomeric form under most conditions [8].

Crystallographic and Spectroscopic Analysis

X-ray Diffraction Studies (if available)

Several X-ray crystallographic studies have been conducted on pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives, providing valuable insights into their solid-state molecular architecture [9] [10] [11]. The 3D structural determinations of various substituted derivatives have been established through single-crystal X-ray diffraction analysis [9] [10].

For 1-(4-Phenylpiperazinyl)-4-phenylpyrrolo[1,2-a]quinoxaline derivatives (compounds 1a and 1h), X-ray crystallography confirmed the structures in the solid state as anticipated based on NMR spectroscopic data [9]. These studies revealed the planar nature of the tricyclic core and the spatial arrangement of substituents [9].

The crystal structure analysis of (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (JG1679) was established by X-ray crystallography, confirming the E-isomer configuration with a trans configuration in the double bond (coupling constant J = 15.15 Hz) [10]. This structural determination was crucial for understanding the stereochemical aspects of the compound [10].

Crystallographic studies of metal-free hydrogenated pyrrolo[1,2-a]quinoxalines have been deposited in the Cambridge Crystallographic Data Centre with CCDC numbers 1850822 and 1853614 [11]. These studies provided stereochemical analysis revealing high cis selectivities for 4-aryl-substituted pyrrolo[1,2-a]quinoxalines, while trans-selectivities were achieved for 4-methyl-substituted substrates [11].

Additional X-ray crystallographic investigations have been conducted on pyrrolo[1,2-a]quinoxaline derivatives (compounds 1j and 1k), which confirmed the structures in the solid state and provided detailed information about bond lengths, angles, and intermolecular interactions [12].

Crystallographic analysis of tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-ones synthesized through diastereoselective [3+2] cycloaddition reactions has revealed the spatial arrangement of these complex polycyclic structures [13] [14]. These studies are crucial for understanding the three-dimensional molecular geometry and packing arrangements in the solid state [13] [14].

NMR, IR, UV-Vis, and Mass Spectrometric Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about pyrrolo[1,2-a]quinoxalin-4(5H)-one [15] [16]. In ¹H NMR spectra recorded in CDCl₃, the compound exhibits characteristic signals at δ 6.38 (pyrrole H), 7.05-7.66 (aromatic protons), and 10.51 (NH proton) [15] [16]. The aromatic protons from the phenyl ring and the annelated benzo ring overlap in the region of 7-8 ppm [15] [16].

Advanced 2D NMR techniques including H,H-COSY, H,C-HSQC, H,C-HMBC, H,N-HMBC, and H,H-NOESY have been employed to unambiguously assign the ¹H, ¹³C, and ¹⁵N NMR chemical shifts [15] [16]. Undecoupled H,C-HSQC spectra have been particularly useful for assigning individual aromatic signals and determining multiplicities and coupling constants [15] [16].

¹³C NMR spectroscopy in CDCl₃ reveals characteristic carbon signals at δ 110.4, 113.2, 118.8, 119.8, 123.0, 124.4, and 124.6 corresponding to aromatic carbons [15] [16]. The carbonyl carbon typically appears around δ 161.7-162.8, confirming the lactam functionality [15] [16].

Infrared (IR) spectroscopy provides crucial information about functional groups present in the molecule [15] [17]. Characteristic absorption bands include ν 3290 cm⁻¹ (NH stretching), 1730 cm⁻¹ (C=O stretching), 1695 cm⁻¹ (C=O stretching), and 1282 cm⁻¹ (C-O stretching) [15] [17]. The CO bands appear at 1680-1700 cm⁻¹, consistent with the lactam carbonyl group [15] [17].

UV-Visible spectroscopy studies conducted in methanol under acidic conditions reveal characteristic absorption patterns [18]. The electronic absorption spectra show intense absorption bands in the regions of 600-400 nm and 350-290 nm, which are typical of azo chromophores [8] [18]. The minimal solvent-dependent shifts in electronic spectra suggest structural stability across different environments [8] [18].

Mass spectrometry analysis confirms the molecular ion peak at m/z 184, corresponding to the molecular weight of pyrrolo[1,2-a]quinoxalin-4(5H)-one [3] [4]. The exact mass determined by high-resolution mass spectrometry is 184.064 Da [3] [4]. The molecular ion exhibits the expected isotope patterns consistent with the molecular formula C₁₁H₈N₂O [3] [4].

Structural identification is further confirmed by InChI Key: LINHQLFBBDHSEJ-UHFFFAOYSA-N and SMILES notation: O=C1C2=CC=CN2C3=C(C=CC=C3)N1 [3] [4]. These molecular descriptors provide unambiguous identification of the compound structure [3] [4].

Thermodynamic and Kinetic Properties

Melting/Decomposition Temperatures

Pyrrolo[1,2-a]quinoxalin-4(5H)-one exhibits well-defined thermal properties that are crucial for its handling, storage, and application [19]. The compound demonstrates a melting point range of 270-272°C, indicating high thermal stability and strong intermolecular forces in the crystalline state [19].

The relatively high melting point reflects the planar, rigid structure of the tricyclic system and the presence of hydrogen bonding involving the lactam NH group [19]. This thermal behavior is consistent with other fused heterocyclic compounds containing similar aromatic systems [19].

Decomposition temperature data for the parent compound is not extensively documented in the available literature [20]. However, related pyrrolo[1,2-a]quinoxaline derivatives show decomposition temperatures that vary depending on substitution patterns and functional groups present [20]. The thermal decomposition typically involves breakdown of the heterocyclic rings and formation of various degradation products [20].

Boiling point measurements indicate that the compound has a boiling point of 252°C, which is lower than the melting point, suggesting that the compound may undergo decomposition before reaching its theoretical boiling point [19]. The flash point is reported as 106°C, indicating moderate flammability and requiring appropriate safety precautions during handling [19].

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) studies on related compounds show characteristic thermal transitions that provide insights into molecular stability and phase changes [20]. These thermal analysis techniques are essential for determining optimal storage conditions and processing parameters [20].

Solubility and Stability Profiles

The solubility profile of pyrrolo[1,2-a]quinoxalin-4(5H)-one varies significantly depending on the solvent system and environmental conditions [21]. The compound demonstrates moderate solubility in dimethyl sulfoxide (DMSO) with a minimum solubility of 5 mg/mL [21]. This limited aqueous solubility is typical of aromatic heterocyclic compounds with extended conjugation [21].

Solubility in organic solvents shows considerable variation, with better solubility observed in polar aprotic solvents such as DMSO, dimethylformamide (DMF), and acetonitrile [22]. The compound shows limited solubility in non-polar solvents such as hexane and cyclohexane [22]. Alcoholic solvents like ethanol and methanol provide moderate solubility, making them suitable for synthetic applications [22].

Chemical stability of pyrrolo[1,2-a]quinoxalin-4(5H)-one is influenced by environmental factors including pH, temperature, light exposure, and oxygen presence [23]. The compound demonstrates reasonable stability under normal laboratory conditions when stored properly [23]. Stability under acidic conditions is generally good, while basic conditions may lead to degradation of the lactam functionality [23].

Photostability studies indicate that the compound may be sensitive to prolonged light exposure, particularly UV radiation, which can cause photodegradation of the aromatic system [23]. Proper storage in dark conditions is recommended to maintain chemical integrity [23].

Oxidative stability varies depending on environmental conditions and presence of catalysts [23]. The compound shows moderate resistance to atmospheric oxidation under normal conditions, but strong oxidizing agents can cause degradation of the heterocyclic system [23].

Hydrolytic stability is generally good under neutral pH conditions, but extreme pH values (both acidic and basic) can lead to hydrolysis of the lactam bond [23]. The stability profile makes the compound suitable for various applications while requiring appropriate storage conditions [23].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Pyrrolo[1,2-a]quinoxalin-4(5H)-one

Dates

Last modified: 08-15-2023

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